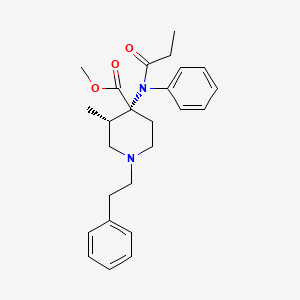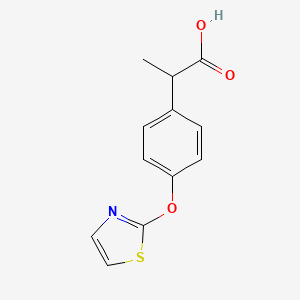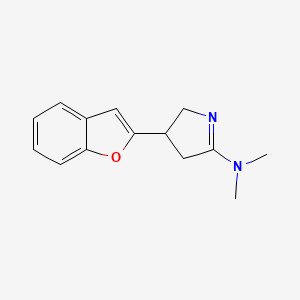
HTR composite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
High-Temperature Resistant (HTR) composite is a material designed to withstand extreme temperatures while maintaining its structural integrity and performance. These composites are typically used in applications where high thermal stability, mechanical strength, and resistance to oxidation are crucial. HTR composites are often utilized in aerospace, automotive, and nuclear industries due to their exceptional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: HTR composites are synthesized using various methods, including sol-gel transition, sacrificial template method, and solution spinning method . The choice of method depends on the desired properties and applications of the composite. For instance, the sol-gel transition approach involves the transition of a sol (a colloidal suspension) into a gel (a solid network) through hydrolysis and condensation reactions. This method allows for precise control over the composition and structure of the composite.
Industrial Production Methods: In industrial settings, HTR composites are produced using techniques such as chemical vapor deposition (CVD), plasma spraying (PS), and slurry coating . These methods enable the large-scale production of composites with consistent quality and performance. For example, CVD involves the deposition of a solid material from a vapor phase onto a substrate, forming a thin, uniform coating. This technique is widely used for producing high-purity and high-performance HTR composites.
Chemical Reactions Analysis
Types of Reactions: HTR composites undergo various chemical reactions, including oxidation, reduction, and substitution . Oxidation reactions are particularly significant as they can affect the performance and longevity of the composite. For instance, graphite, a common component of HTR composites, is prone to oxidation at high temperatures, leading to a decrease in its mechanical properties .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of HTR composites include silicon carbide, zirconium compounds, and noble metals . These reagents are chosen for their ability to enhance the oxidation resistance and thermal stability of the composite. The reaction conditions, such as temperature, pressure, and atmosphere, are carefully controlled to optimize the properties of the final product.
Major Products Formed: The major products formed from the chemical reactions of HTR composites depend on the specific reagents and conditions used. For example, the oxidation of graphite can produce carbon dioxide and carbon monoxide, while the incorporation of silicon carbide can result in the formation of a protective silicon dioxide layer .
Scientific Research Applications
HTR composites have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts and catalyst supports for high-temperature reactions . In biology and medicine, HTR composites are employed in the development of advanced medical devices and implants that require high thermal and mechanical stability . In the industry, these composites are used in the production of high-performance components for aerospace, automotive, and nuclear applications .
Mechanism of Action
The mechanism by which HTR composites exert their effects is primarily related to their molecular structure and composition. The high thermal stability of these composites is attributed to the strong covalent bonds between the constituent atoms, which resist thermal degradation . Additionally, the incorporation of oxidation-resistant materials, such as silicon carbide and zirconium compounds, enhances the composite’s ability to withstand high temperatures and oxidative environments . The molecular targets and pathways involved in the performance of HTR composites include the formation of protective oxide layers and the stabilization of the composite’s microstructure under extreme conditions .
Comparison with Similar Compounds
HTR composites are unique in their ability to maintain structural integrity and performance at high temperatures compared to other materials. Similar compounds include carbon-carbon composites, silicon carbide composites, and zirconium-based composites . While these materials also exhibit high thermal stability and mechanical strength, HTR composites often provide superior oxidation resistance and thermal conductivity . For instance, silicon carbide composites are widely used in high-temperature applications, but they may not offer the same level of oxidation resistance as HTR composites .
Properties
CAS No. |
26355-01-1 |
|---|---|
Molecular Formula |
C11H18O5 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-hydroxyethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C6H10O3.C5H8O2/c1-5(2)6(8)9-4-3-7;1-4(2)5(6)7-3/h7H,1,3-4H2,2H3;1H2,2-3H3 |
InChI Key |
DICULBYFSUXYAH-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC.CC(=C)C(=O)OCCO |
Canonical SMILES |
CC(=C)C(=O)OC.CC(=C)C(=O)OCCO |
Synonyms |
hard tissue replacement composite Hema-mma HTR composite HTR polymer hydroxyethyl methacrylate-methyl methacrylate polymer poly(2-hydroxyethyl methacrylate-methyl methacrylate) poly(HEMA-co-MMA) poly(hydroxyethyl methacrylate-co-methyl methacrylate) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
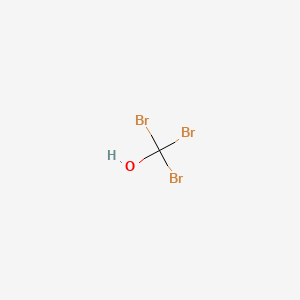
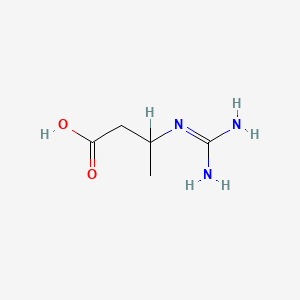
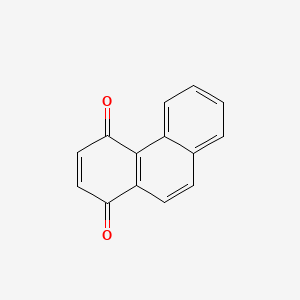

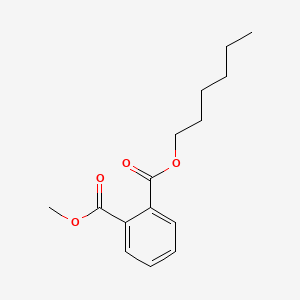
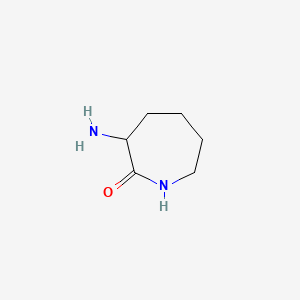

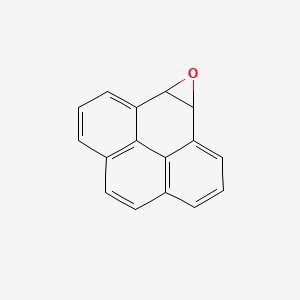
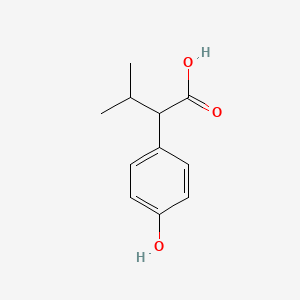
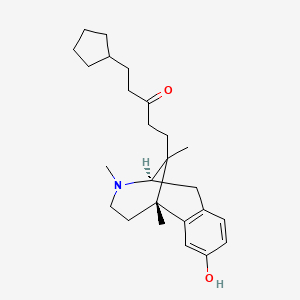
![Caffeine,[1-methyl-14c]](/img/structure/B1198650.png)
